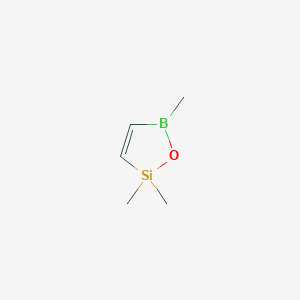
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is a unique organosilicon compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a five-membered ring containing silicon, boron, and oxygen atoms, along with three methyl groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole typically involves the reaction of trimethylsilyl chloride with boronic acid derivatives under controlled conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the formation of the oxasilaborole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient large-scale synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or boronic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of silane or borane derivatives.
Substitution: The methyl groups attached to the ring can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents); reactions may require catalysts and specific solvents.
Major Products
Oxidation: Silanol, boronic acid derivatives.
Reduction: Silane, borane derivatives.
Substitution: Functionalized oxasilaborole derivatives with various substituents replacing the methyl groups.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Similar in structure but contains an oxazole ring instead of an oxasilaborole ring.
1H-Indene, 2,3-dihydro-1,1,5-trimethyl-: Contains an indene ring with similar methyl substitutions.
2,2,4-Trimethyl-1,2-dihydroquinoline: Features a quinoline ring with similar methyl groups.
Uniqueness
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is unique due to the presence of both silicon and boron atoms in its ring structure, which imparts distinct chemical reactivity and properties not found in similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
920034-02-2 |
|---|---|
Molekularformel |
C5H11BOSi |
Molekulargewicht |
126.04 g/mol |
IUPAC-Name |
2,2,5-trimethyl-1,2,5-oxasilaborole |
InChI |
InChI=1S/C5H11BOSi/c1-6-4-5-8(2,3)7-6/h4-5H,1-3H3 |
InChI-Schlüssel |
ZABDQGKAMAZQEC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C=C[Si](O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


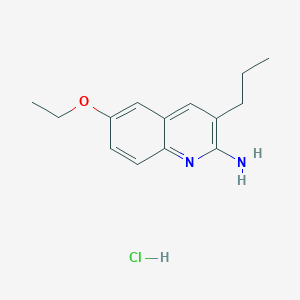
![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)
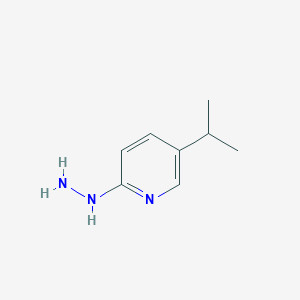
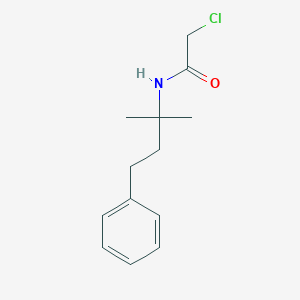

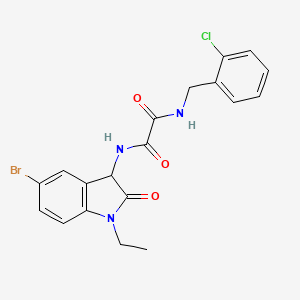
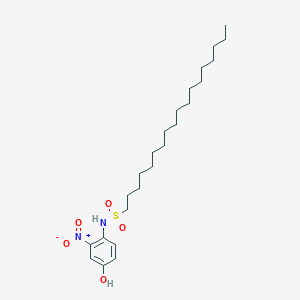
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
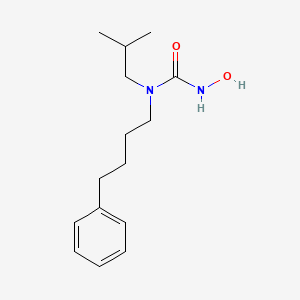
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
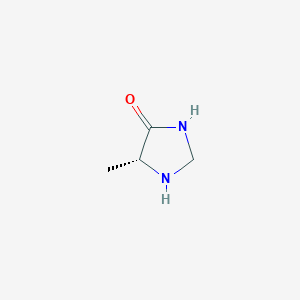
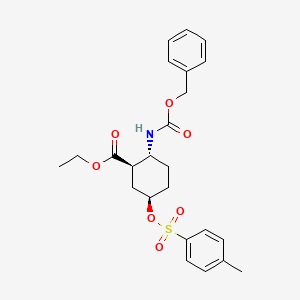
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
